UDP-Galactose (disodium) is an activated nucleotide sugar that serves as the obligate galactose donor for galactosyltransferases in the biosynthesis of glycoproteins, glycolipids, and complex oligosaccharides [1]. As a disodium salt, it exhibits an aqueous solubility of up to 50 mg/mL, making it highly processable for batch and continuous-flow enzymatic reactors . In procurement contexts, this specific salt form is prioritized for in vitro glycoengineering and biocatalytic cascades because it provides the essential high-energy pyrophosphate linkage required for enzymatic transfer without the severe handling and degradation limitations associated with the free acid form [1].
Substituting UDP-Galactose (disodium) with close analogs or alternative chemical donors compromises reaction specificity and yield. While UDP-Glucose shares a nearly identical structure, differing only by the epimeric C4 hydroxyl group, standard galactosyltransferases cannot utilize it; substitution results in near-zero target galactosylation unless a complex, multi-enzyme epimerase cascade is engineered into the system [1]. Furthermore, attempting to use the free acid form of UDP-Galactose leads to rapid hydrolysis of the pyrophosphate bond in aqueous media, destroying the reagent before the reaction completes [2]. Conversely, replacing the enzymatic pathway entirely with chemical galactosyl donors (e.g., galactosyl bromides) introduces multi-step protection/deprotection cycles that reduce overall yield and fail to achieve the 100% stereospecificity guaranteed by the UDP-Galactose/enzyme pair [2].
The salt form of nucleotide sugars dictates their viability in commercial and laboratory settings. UDP-Galactose (disodium) maintains >95% structural integrity for up to 6 months at -80°C and 1 month at -20°C, and it dissolves readily in water to form clear, stable solutions at 50 mg/mL . In contrast, the free acid form of UDP-Galactose is highly susceptible to rapid pyrophosphate hydrolysis, degrading significantly within days at room temperature or upon reconstitution in unbuffered aqueous environments [1].
| Evidence Dimension | Aqueous stability and shelf-life retention |
| Target Compound Data | >95% integrity retained at -20°C (1 month); solubility up to 50 mg/mL |
| Comparator Or Baseline | UDP-Galactose (free acid) |
| Quantified Difference | Free acid undergoes rapid hydrolysis in solution, reducing functional shelf-life from months to days. |
| Conditions | Long-term storage and aqueous buffer reconstitution |
Procuring the disodium salt is mandatory to prevent costly reagent degradation and ensure reproducible batch-to-batch enzymatic yields.
In vitro glycoengineering relies on the absolute specificity of galactosyltransferases for their donor substrates. When beta-1,4-galactosyltransferase is supplied with UDP-Galactose (disodium), it efficiently transfers the galactose moiety to N-acetylglucosamine acceptors to form mature glycan structures [1]. If UDP-Glucose is substituted, the enzyme exhibits near-zero turnover because it strictly requires the axial C4 hydroxyl group of galactose for active site binding [2]. Overcoming this requires the addition of UDP-galactose 4-epimerase (GALE) and NAD+ to the reaction mixture, complicating process kinetics.
| Evidence Dimension | Enzymatic transfer activity (beta-1,4-galactosyltransferase) |
| Target Compound Data | High catalytic turnover (direct donor utilization) |
| Comparator Or Baseline | UDP-Glucose |
| Quantified Difference | UDP-Glucose yields ~0% galactosylation without the addition of a secondary epimerase cascade. |
| Conditions | In vitro enzymatic glycosylation assays |
Buyers must select the exact UDP-Galactose donor to avoid the added costs and kinetic bottlenecks of engineering multi-enzyme epimerase cascades.
Industrial synthesis of complex oligosaccharides using UDP-Galactose (disodium) in an enzymatic system achieves >90% yield and 100% stereospecificity (e.g., exclusive beta-1,4 linkages) in a single aqueous step [1]. In contrast, traditional chemical galactosylation using donors like galactosyl trichloroacetimidate requires toxic organic solvents, heavy metal promoters, and 4-5 additional protection/deprotection steps . This chemical route typically results in overall yields below 50% and requires extensive chromatographic purification to separate alpha/beta anomeric mixtures [1].
| Evidence Dimension | Synthesis steps, yield, and stereospecificity |
| Target Compound Data | >90% yield, 100% stereospecificity, 1 step (aqueous) |
| Comparator Or Baseline | Chemical galactosyl donors (e.g., trichloroacetimidate) |
| Quantified Difference | Enzymatic route eliminates 4-5 protection steps and increases overall yield by >40% while ensuring absolute stereocontrol. |
| Conditions | Oligosaccharide and glycoprotein synthesis |
Utilizing UDP-Galactose disodium drastically reduces process complexity, solvent waste, and purification costs, making it a highly processable and cost-effective choice for scalable biomanufacturing.
UDP-Galactose (disodium) is the required donor for beta-1,4-galactosyltransferase in the remodeling of mAb Fc-glycans. By driving complete galactosylation, it ensures uniform glycoforms that improve complement-dependent cytotoxicity (CDC) and overall therapeutic efficacy, directly leveraging the high solubility and specificity detailed in Section 3 .
In the biocatalytic production of HMOs such as lacto-N-neotetraose (LNnT), UDP-Galactose (disodium) serves as the direct galactose donor. Its stability in aqueous bioreactors allows for high-yield, single-step galactosylation without the toxic solvents or complex protection steps required by chemical synthesis [1].
Because of its high purity and structural stability, the disodium salt is the benchmark substrate for screening novel galactosyltransferases, nucleotide sugar transporters, and specific enzyme inhibitors in drug discovery workflows .